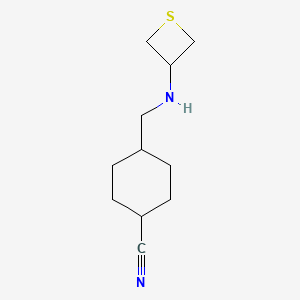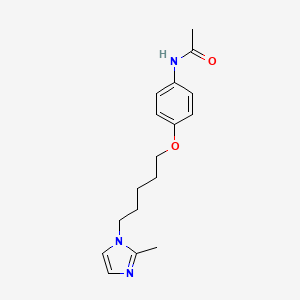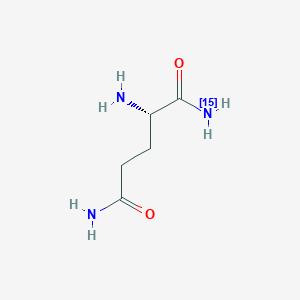
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile is a complex organic compound with an intriguing structure. Let’s break it down:
Thietane Ring: The compound contains a ring, which is a four-membered ring containing three carbon atoms and one sulfur atom. Thietane rings are relatively rare in organic chemistry.
Cyclohexane Ring: Attached to the thietane ring is a ring, a six-membered carbon ring. Cyclohexane is a common structural motif in organic compounds.
Amino Group: The compound features an (NH₂) attached to the thietane ring.
Methyl Group: A (CH₃) is also connected to the thietane ring.
Carbonitrile Group: Finally, the compound contains a (–C≡N), which is a nitrile functional group.
Analyse Des Réactions Chimiques
The compound may undergo various reactions, including:
Substitution Reactions: Substituents on the cyclohexane ring could be replaced by other functional groups.
Reduction Reactions: Reduction of the nitrile group to an amine or other derivatives.
Oxidation Reactions: Oxidation of the thietane ring or amino group. Common reagents and conditions would vary based on the specific reaction.
Applications De Recherche Scientifique
Research on this compound could explore its:
Medicinal Properties: Investigate its potential as a drug candidate due to its unique structure.
Catalysis: Assess its catalytic properties in chemical transformations.
Materials Science: Explore its use in materials, such as polymers or coatings.
Mécanisme D'action
Understanding the compound’s mechanism of action would require detailed studies. It might interact with specific receptors, enzymes, or cellular pathways.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers would compare this compound to related structures, emphasizing its distinct features.
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
4-[(thietan-3-ylamino)methyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2S/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h9-11,13H,1-4,6-8H2 |
Clé InChI |
AASKBQMQYISGKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC2CSC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)
![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)

![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)


